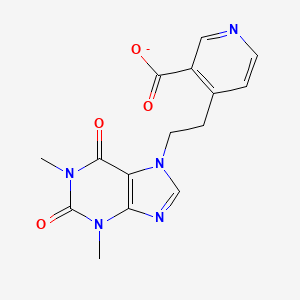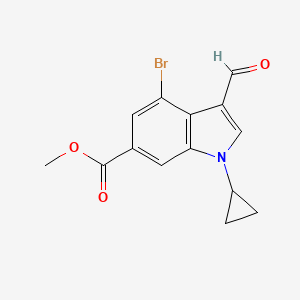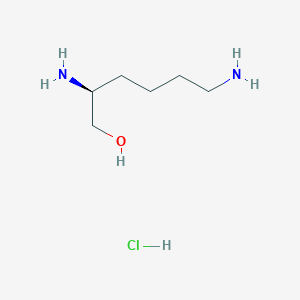
(S)-2,6-Diaminohexan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,6-Diaminohexan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of lysine, an essential amino acid, and is often used in the synthesis of pharmaceuticals and other biologically active compounds. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diaminohexan-1-ol hydrochloride typically involves the reduction of (S)-2,6-Diaminohexanoic acid. One common method is the catalytic hydrogenation of the corresponding amino acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an aqueous medium, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
(S)-2,6-Diaminohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2,6-Diaminohexan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific functional properties.
作用機序
The mechanism of action of (S)-2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in drug synthesis or biochemical studies.
類似化合物との比較
Similar Compounds
(S)-2,6-Diaminohexanoic acid: The parent amino acid from which (S)-2,6-Diaminohexan-1-ol hydrochloride is derived.
(S)-2,6-Diaminohexanoic acid methyl ester: A derivative used in different synthetic applications.
(S)-2,6-Diaminohexanoic acid ethyl ester: Another ester derivative with unique properties.
Uniqueness
This compound is unique due to its enhanced solubility and reactivity compared to its parent amino acid and ester derivatives. This makes it particularly useful in aqueous reactions and biological applications where solubility is a critical factor.
特性
分子式 |
C6H17ClN2O |
|---|---|
分子量 |
168.66 g/mol |
IUPAC名 |
(2S)-2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m0./s1 |
InChIキー |
QJZLNXBTYAJWNK-RGMNGODLSA-N |
異性体SMILES |
C(CCN)C[C@@H](CO)N.Cl |
正規SMILES |
C(CCN)CC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
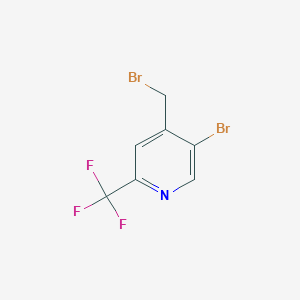
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
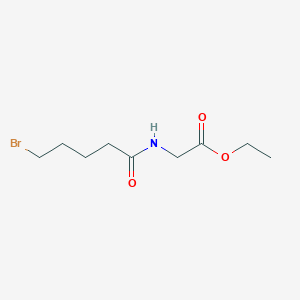
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
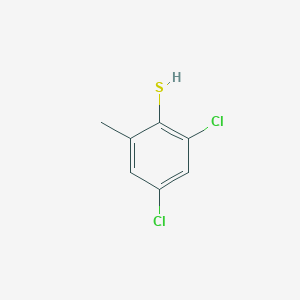
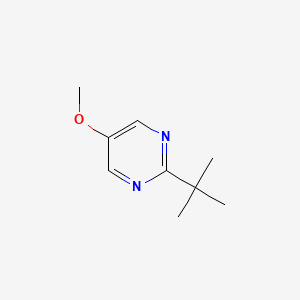

![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
